1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-
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Overview
Description
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a chlorobenzoyl group, a dimethylphenylsilyl group, and a methoxy group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Indole-3-acetic Acid: The synthesis begins with the formation of indole-3-acetic acid from indole through a series of reactions involving oxidation and carboxylation.
Coupling with 4-Chlorobenzoyl Chloride: The indole-3-acetic acid is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding 4-chlorobenzoyl derivative.
Introduction of Dimethylphenylsilyl Group:
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using a suitable methoxylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and chlorobenzoyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of indole-3-acetic acid and the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antihyperglycemic and antioxidant activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antihyperglycemic activity is attributed to the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic Acid: A simpler indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric Acid: Another plant hormone with root growth-promoting activity.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- lies in its complex structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H29ClN2O3Si |
---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide |
InChI |
InChI=1S/C28H29ClN2O3Si/c1-19-24(17-27(32)30-18-35(3,4)23-8-6-5-7-9-23)25-16-22(34-2)14-15-26(25)31(19)28(33)20-10-12-21(29)13-11-20/h5-16H,17-18H2,1-4H3,(H,30,32) |
InChI Key |
IYBIFFBPXYGZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC[Si](C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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